molecular formula C15H13ClO2 B1348380 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone CAS No. 52578-11-7

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Cat. No. B1348380
CAS RN: 52578-11-7
M. Wt: 260.71 g/mol
InChI Key: GSYCXDGNSNVUTA-UHFFFAOYSA-N
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Patent
US06576645B1

Procedure details

Anisole (13.9 g, 0.13 mol) is added to a stirred solution of 4-chlorophenylacetic acid (20.0 g, 0.12 mol) in trifluoroacetic anhydride (16.5 ml, 0.12 mol). The mixture is stirred in room temperature for 24 h. Ice water is added and the crystallized product is collected on a sinter and washed with water. The product is recrystallized from ethanol. The yield is 20.4 g, 67%.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17](O)=[O:18])=[CH:12][CH:11]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17]([C:4]2[CH:5]=[CH:6][C:1]([O:7][CH3:8])=[CH:2][CH:3]=2)=[O:18])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)O
Name
Quantity
16.5 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred in room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystallized product is collected on a sinter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC1=CC=C(C=C1)CC(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.